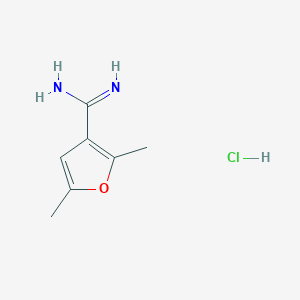

2,5-Dimethylfuran-3-carboximidamide hydrochloride

Description

Propriétés

IUPAC Name |

2,5-dimethylfuran-3-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-4-3-6(7(8)9)5(2)10-4;/h3H,1-2H3,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDQOYLPWBWVGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Alkylation and Cyclization Method

- Starting materials: Sodium acetoacetic acid ethyl ester and chloroacetone

- Process: Alkylation of sodium acetoacetic acid ethyl ester with chloroacetone, followed by acid-catalyzed cyclization to form 2,5-dimethylfuran-3-carboxylic acid ethyl ester.

- Catalysts: Acid catalysts such as concentrated sulfuric acid or toluenesulfonic acid are used to promote cyclization.

- Reaction conditions: Temperatures range from room temperature to reflux (approx. 50–130 °C), often with azeotropic removal of water to drive the reaction forward.

- Yields: Reported yields are high, typically 79–90.5% for the ester product.

- Purification: The ester is isolated by distillation under vacuum.

This method is documented in patent DE2207098A1 and related filings, emphasizing its industrial applicability despite some complexity in scale-up.

Condensation with α-Acyloxypropionaldehyde

- Starting materials: α-Acyloxypropionaldehyde and ethyl acetoacetate

- Catalysts: Pyridine with trace piperidine or piperidine acetate as base catalysts.

- Process: Slow addition of aldehyde to the acetoacetate solution under controlled temperature (around 10 °C), followed by stirring at 40 °C for several hours.

- Cyclization: Subsequent acid-catalyzed cyclization with toluenesulfonic acid.

- Yields: Approximately 79–90% yields of 2,5-dimethylfuran-3-carboxylic acid ethyl ester.

- Advantages: This method allows good control over reaction parameters and is suited for industrial production.

Conversion to 2,5-Dimethylfuran-3-Carboximidamide Hydrochloride

While specific detailed protocols for the direct synthesis of this compound are less commonly published, general synthetic organic chemistry principles apply:

- Starting from esters or acids: The ester or acid is converted to the corresponding amidine (carboximidamide) by reaction with ammonia or ammonium salts under controlled conditions.

- Hydrochloride formation: The free amidine is treated with hydrochloric acid to form the hydrochloride salt, enhancing stability and crystallinity.

- Typical conditions: Mild heating in polar solvents such as ethanol or methanol, with controlled pH adjustments.

Due to the lack of direct detailed published protocols exclusively for the hydrochloride salt, it is inferred that the amidine formation follows classical amidination reactions of esters or acids, adapted to the furan system.

Alternative Synthesis Approaches and Catalysis

Recent research explores catalytic hydrogenation and selective transformations of furfural derivatives to produce related compounds:

- Raney Nickel catalysis: Used for hydrogenation of 5-hydroxymethylfurfural to 2,5-dimethylfuran with high yield (up to 96%), demonstrating potential for industrial scalability.

- Microwave and oil bath heating: Employed in reflux reactions for cyclization steps, improving reaction rates and yields.

- Avoidance of toxic reagents: Modern methods emphasize non-toxic reagents and operational simplicity suitable for industrial production.

Summary Table of Key Preparation Steps

| Step | Starting Material(s) | Catalyst/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation of sodium acetoacetic acid ethyl ester with chloroacetone | Sodium acetoacetic acid ethyl ester, chloroacetone | Acid catalyst (H2SO4, TsOH) | 50–130 °C | 79–90.5 | Followed by cyclization |

| Condensation of α-acyloxypropionaldehyde with ethyl acetoacetate | α-Acyloxypropionaldehyde, ethyl acetoacetate | Pyridine + piperidine acetate | 10–40 °C | ~80–90 | Azeotropic water removal |

| Cyclization to 2,5-dimethylfuran-3-carboxylic acid ester | Intermediate from condensation | Acid catalyst (TsOH) | Reflux | High | Vacuum distillation purification |

| Amidination to carboximidamide | 2,5-Dimethylfuran-3-carboxylic acid ester/acid | Ammonia or ammonium salts | Mild heating | Not specified | Followed by HCl treatment |

| Hydrogenation of 5-HMF to 2,5-dimethylfuran | 5-Hydroxymethylfurfural | Raney Ni catalyst | Variable | Up to 96 | Industrially scalable |

Analyse Des Réactions Chimiques

2,5-Dimethylfuran-3-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboximidamide group to primary amines.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds containing furan derivatives, including 2,5-dimethylfuran-3-carboximidamide hydrochloride, in the development of anticancer agents. The compound's structure allows for modifications that can enhance its efficacy against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting the growth of leukemia and lymphoma cells, demonstrating IC values ranging from 1.21 to 11.63 µM against HL-60 and THP1 cell lines respectively .

Mechanism of Action

The mechanism through which these compounds exert their anticancer effects often involves interaction with cellular signaling pathways that regulate cell proliferation and apoptosis. The incorporation of imidamide functionalities may enhance the compound's ability to bind to specific targets within cancer cells, thereby increasing its therapeutic potential .

Agricultural Applications

Pesticidal Properties

There is emerging interest in the use of this compound as a pesticide or herbicide. Its structural characteristics suggest that it may act on pest species through mechanisms similar to those of existing agricultural chemicals, potentially offering a new avenue for pest management strategies .

Case Studies

Case Study 1: Anticancer Research

In a study examining the effects of various furan derivatives on cancer cell lines, researchers synthesized multiple compounds based on the furan framework. Among these, this compound exhibited significant antiproliferative activity against HuT78 lymphoma cells (IC = 3.98 µM). The study concluded that further optimization of this compound could lead to effective therapeutic agents for treating resistant cancer forms .

Case Study 2: Pesticide Development

A patent application discussed the development of novel compounds derived from furan structures aimed at combating resistant pest populations in agricultural settings. Initial tests indicated that derivatives of this compound could effectively reduce pest populations without harming beneficial insects, suggesting a dual role as a selective pesticide .

Mécanisme D'action

The mechanism of action of 2,5-Dimethylfuran-3-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The carboximidamide group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The furan ring may also participate in various biochemical reactions, contributing to the compound’s overall effects .

Comparaison Avec Des Composés Similaires

Structural Analogs and Functional Group Variations

Ranitidine Hydrochloride

- Structure: Ranitidine hydrochloride contains a 5-[(dimethylamino)methyl]furan-2-yl group linked to a nitroethenediamine chain.

- Comparison: Unlike 2,5-dimethylfuran-3-carboximidamide hydrochloride, ranitidine’s furan ring is substituted with a dimethylaminomethyl group at position 3. This structural difference underpins its role as an H₂ receptor antagonist, whereas the carboximidamide group in the target compound may target distinct pathways (e.g., amidine-dependent enzymes) .

- Salt Form : Both compounds use hydrochloride salts to improve aqueous solubility, a common strategy in drug formulation.

(2S)-2,5-Diaminopentanamide Dihydrochloride

- Structure : A linear diamine with a terminal amide group, formulated as a dihydrochloride salt.

- Comparison: While lacking a furan ring, its dihydrochloride salt form highlights the role of chloride ions in stabilizing charged molecules.

Erlotinib Hydrochloride

- Structure : A quinazoline-based tyrosine kinase inhibitor with a hydrochloride salt.

- Comparison : Erlotinib’s absorption spectra studies (e.g., protein binding with BSA) suggest methodologies applicable to analyzing this compound’s interactions. However, the furan core in the target compound may confer distinct electronic properties compared to erlotinib’s aromatic system .

Physicochemical Properties

A comparative analysis of solubility, stability, and reactivity is summarized below:

- Solubility : Hydrochloride salts generally enhance water solubility, critical for bioavailability. Ranitidine and the target compound leverage this advantage.

- Stability : The carboximidamide group may reduce hydrolysis susceptibility compared to ranitidine’s nitroethenediamine chain, which is prone to degradation .

Activité Biologique

2,5-Dimethylfuran-3-carboximidamide hydrochloride is an organic compound with significant biological activity, primarily studied for its potential therapeutic applications. Its unique structure, characterized by a furan ring and carboximidamide functional group, contributes to its reactivity and interaction with various biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is CHNO, with a molecular weight of 174.63 g/mol. The presence of the furan ring enhances its solubility and reactivity, making it suitable for biological applications. The hydrochloride form increases its water solubility, facilitating its use in pharmacological studies.

Research indicates that this compound interacts with specific enzymes and proteins involved in inflammatory pathways. Its ability to modulate these interactions suggests potential as an anti-inflammatory agent. The compound may inhibit certain enzymatic activities or alter cellular signaling pathways, leading to therapeutic effects in conditions characterized by inflammation.

Key Interactions:

- Enzymatic Binding : The compound can bind to various enzymes, influencing their activity and thereby affecting metabolic pathways.

- Cell Signaling Modulation : It may impact transcription factors and other regulatory proteins, resulting in changes in gene expression.

Anti-Inflammatory Effects

Preliminary studies have highlighted the anti-inflammatory potential of this compound. It has been shown to reduce markers of inflammation in vitro and in vivo models. For instance, studies indicate that the compound can decrease the production of pro-inflammatory cytokines.

Cytotoxicity and Anticancer Properties

In addition to its anti-inflammatory properties, there is emerging evidence suggesting that this compound may exhibit cytotoxic effects against certain cancer cell lines. Research has shown that it can induce apoptosis in tumor cells while sparing normal cells, indicating a favorable therapeutic window. The IC values for various cancer cell lines suggest significant anticancer activity .

Study 1: In Vitro Anti-Inflammatory Activity

A study investigated the effect of this compound on human macrophages stimulated with lipopolysaccharides (LPS). The results demonstrated a significant reduction in TNF-alpha and IL-6 production at concentrations as low as 10 µM.

| Concentration (µM) | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 500 | 300 |

| 10 | 250 | 150 |

| 50 | 100 | 50 |

Study 2: Cytotoxicity Against Cancer Cells

Another study assessed the cytotoxic effects of the compound on MCF-7 breast cancer cells. The findings indicated an IC value of approximately 25 µM, suggesting moderate potency.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 25 |

| MDA-MB-231 | 30 |

| Normal Fibroblasts | >100 |

Q & A

Basic Research Question

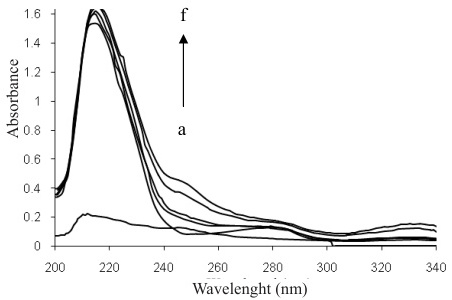

- HPLC : Use a C18 column with UV detection (e.g., 236 nm) to assess purity; mobile phases like acetonitrile/water (acidified with 0.1% TFA) resolve impurities .

- Spectroscopy : -NMR in DMSO- identifies methyl groups (δ ~2.92 ppm) and imine protons (δ ~7.19 ppm). IR peaks near 1580–1620 cm confirm amidine groups .

- XRD : For crystalline samples, compare with CCDC reference data (e.g., CCDC 1828960 for analogous dihydrofuran structures) to validate molecular packing .

Pitfalls : Residual solvents in NMR (e.g., DMSO) or baseline drift in HPLC require careful calibration and blank subtraction.

How can researchers resolve contradictions in solubility data reported for this compound across different studies?

Advanced Research Question

Contradictions often arise from variations in pH, temperature, or solvent systems. Design experiments to:

- Systematically test solubility : Use buffered solutions (pH 2–10) and polar/non-polar solvents (e.g., DMSO, ethanol, water) at 25°C and 37°C.

- Quantify via UV-Vis : Prepare calibration curves at λ (~236 nm) for precise concentration measurements .

- Validate with DSC : Differential scanning calorimetry detects polymorphic forms that may affect solubility .

Report conditions explicitly (e.g., ionic strength, agitation time) to ensure reproducibility.

What experimental design principles should guide stability studies of this compound under varying storage and processing conditions?

Advanced Research Question

- Accelerated stability testing : Expose samples to 40°C/75% RH (ICH Q1A guidelines) for 1–3 months. Monitor degradation via HPLC for new peaks (e.g., hydrolysis products) .

- Light sensitivity : Use amber vials and UV/Vis spectroscopy to quantify photodegradation (λ shifts indicate structural changes).

- Thermal analysis : TGA/DSC identifies decomposition temperatures and hygroscopicity risks.

Include control batches stored at -20°C for baseline comparison.

How can computational modeling and in vitro assays be integrated to study the biological interactions of this compound?

Advanced Research Question

- Molecular docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes or receptors). Validate with crystal structures from databases like PDB .

- In vitro assays :

- Network pharmacology : Map compound-target-pathway interactions using tools like STRING or KEGG to identify off-target effects .

What strategies are effective in analyzing reaction intermediates or byproducts during the synthesis of this compound?

Advanced Research Question

- LC-MS/MS : Identify low-abundance intermediates (e.g., imine precursors) with high sensitivity.

- In situ FTIR : Monitor functional group transformations (e.g., amidine formation) in real time .

- Isolation via prep-HPLC : Collect fractions of byproducts for structural elucidation (NMR, HRMS).

Compare with synthetic pathways of structurally related amidines (e.g., metformin hydrochloride) to hypothesize mechanistic pathways .

How should researchers address discrepancies between computational predictions and experimental results for the compound’s physicochemical properties?

Advanced Research Question

- Validate logP calculations : Compare computational tools (e.g., ChemAxon) with shake-flask experiments (octanol/water partitioning).

- Reassess force fields : Molecular dynamics simulations may require adjusted parameters for furan rings or amidine groups.

- Collaborative benchmarking : Cross-validate data with independent labs using standardized protocols (e.g., OECD guidelines).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.